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Compound of Interest

Compound Name: DRAQ7

Cat. No.: B1164519

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DRAQ7, a far-red
fluorescent dye for the definitive identification of dead and membrane-compromised cells. This
document details the core mechanism of action, spectral properties, and detailed protocols for
its application in various research settings, including flow cytometry, fluorescence microscopy,
and high-content screening.

Introduction: The Advantages of a Far-Red Viability
Dye

DRAQ?7 is a cell-impermeable anthraquinone dye that selectively stains the nuclei of cells with
compromised plasma membranes, a hallmark of cell death.[1] Its unique properties make it an
ideal replacement for traditional viability dyes like Propidium lodide (PI) and 7-
Aminoactinomycin D (7-AAD).[2] A key advantage of DRAQ?7 is its far-red fluorescence, which
minimizes spectral overlap with common fluorophores such as GFP, FITC, and PE, thereby
simplifying multicolor experimental design.[3][4] Furthermore, DRAQ7 is non-toxic to healthy
cells and can be used for long-term real-time viability monitoring without impacting cellular
proliferation.[5][6]

Mechanism of Action
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The selective staining of DRAQ?7 is based on plasma membrane integrity. In viable cells, the
intact and healthy cell membrane prevents the entry of the dye. However, in dead or dying
cells, the compromised membrane allows DRAQ?7 to passively enter the cell, where it
intercalates with double-stranded DNA, emitting a strong far-red fluorescent signal.[1][7] This
straightforward mechanism provides a clear and unambiguous distinction between live and

dead cell populations.

Blocked
Live Cell
Intact Plasma
Enters Cell
Dead/Compromised Cell

Compromised Plasma Binds to dsDNA

Membrane

Nucleus (Stained)

Click to download full resolution via product page

Nucleus (Unstained)

Caption: Mechanism of DRAQ?7 selective staining.

Quantitative Data Summary
Spectral Properties

DRAQ7's far-red spectral properties are a significant advantage in multicolor experiments. It
can be sub-optimally excited by the common 488 nm laser, with optimal excitation at 633 nm or

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1164519?utm_src=pdf-body
https://www.benchchem.com/product/b1164519?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3558543/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0018531_DRAQ7_PI.pdf
https://www.benchchem.com/product/b1164519?utm_src=pdf-body-img
https://www.benchchem.com/product/b1164519?utm_src=pdf-body
https://www.benchchem.com/product/b1164519?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

647 nm.[3][4] Its emission is in the far-red region, minimizing overlap with green and yellow
fluorophores.[4]

Parameter Wavelength (nm) Notes

i . Optimally excited by 633 nm or
Excitation Maxima 599 / 646
647 nm lasers.[8]

Sub-optimal excitation is

possible with the 488 nm laser,

488 )
commonly used in flow
cytometry.[3]
] Emission begins at 665 nm
o ) 678 / 694 (when intercalated i
Emission Maximum ) and extends into the near-
with dsDNA) )
infrared.[3][8]
Recommended Long Pass 660 Common filters include 695LP,
>
Filters 715LP, or 780LP.[3][4]

Recommended Staining Conditions

The optimal concentration and incubation time for DRAQ?7 staining can vary depending on the
cell type and application. However, general guidelines are provided below. Titration is
recommended for new experimental setups.[3][9]

o Recommended . .
Application . Incubation Time Temperature
Concentration

Room Temperature or

Flow Cytometry 1-5uM 5 - 15 minutes
37°C[8][9]
Fluorescence ) Room Temperature or
] 3-5uM 10 - 30 minutes
Microscopy 37°C[3][5]
Real-time, Long-term )
1-3uM Continuous 37°C[6][9]

Assays

Comparison with Other Viability Dyes
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DRAQ?7 offers several advantages over traditional viability dyes.

Propidium lodide

Feature DRAQ7 7-AAD
(PI)
o Blue to Red (488-647
Excitation ) Blue-Green (488 nm) Green (546 nm)
nm
o Orange-Red (~617
Emission Far-Red (>665 nm) Red (~647 nm)

nm)

Spectral Overlap with
FITC/PE

Minimal[4]

Significant overlap
with PE[10]

Some overlap with PE

Non-toxic for long-

Can be toxic over

Toxicity ) Can be toxic over time
term culture[2] time[10]

UV Excitation No[2] Yes No

Wash Step Required No[3] Recommended Recommended

Experimental Protocols
General Staining Protocol for Suspension Cells

This protocol provides a general guideline for staining suspension cells with DRAQ?7 for

analysis by flow cytometry or fluorescence microscopy.
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Start: Cell Suspension

Prepare cells at <5 x 10"5/mL
in appropriate buffer (e.g., PBS)

Add DRAQY to a final
concentration of 1-5 yM

Incubate for 5-15 minutes
at RT or 37°C, protected from light

Analyze directly
(no wash step required)

End: Data Acquisition

Click to download full resolution via product page

Caption: General workflow for staining suspension cells with DRAQ7.

Methodology:

o Cell Preparation: Prepare a single-cell suspension in a suitable buffer such as PBS or culture
medium at a concentration of approximately 1-5 x 1075 cells/mL.[9]

* Antibody Staining (Optional): If performing immunophenotyping, complete all surface and/or
intracellular antibody staining steps according to your established protocol before adding
DRAQ?7.[3]
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 DRAQ?7 Addition: Add DRAQY7 to the cell suspension to achieve the desired final
concentration (typically 1-5 uM). Mix gently by pipetting.[3][9]

 Incubation: Incubate the cells for 5-15 minutes at room temperature or 37°C.[8][9] Protect the
samples from light during this step, especially if other fluorophores are present.[3] Staining is
accelerated at 37°C.[3]

+ Analysis: The cells are now ready for analysis by flow cytometry or fluorescence microscopy.
No washing step is required.[3]

Protocol for Adherent Cells in Microscopy

This protocol is designed for staining adherent cells grown in microplates or on coverslips.

Start: Adherent Cells

Gerform experimental treatments)

Add DRAQY directly to culture)

medium (final conc. 3-5 uM)

:

Incubate for 10-30 minutes)
t

at 37°C, protected from ligh

:

Image directly on microscope
(no wash step required)

End: Image Acquisition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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